

Technical Monograph: N-(2-chlorophenyl)-2-methylalanine

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Compound of Interest

Compound Name: *N-(2-chlorophenyl)-2-methylalanine*

CAS No.: 65937-39-5

Cat. No.: B1499060

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CAS Registry Number: 65937-39-5[1][2]

Executive Summary

N-(2-chlorophenyl)-2-methylalanine (also known as 2-((2-chlorophenyl)amino)-2-methylpropanoic acid) is a sterically hindered, non-proteinogenic amino acid derivative. Structurally, it consists of an

-aminoisobutyric acid (Aib) backbone with a 2-chlorophenyl substituent on the amino nitrogen.

This compound is of significant interest in drug development as a conformational constraint element. The gem-dimethyl group at the

-carbon restricts rotation, stabilizing specific peptide secondary structures (e.g., helices), while the

-aryl group modulates lipophilicity and metabolic stability. It also serves as a critical intermediate in the synthesis of fibrates-class pharmacophores and agrochemicals.

Chemical Identification & Properties

Core Identifiers

Parameter	Detail
CAS Registry Number	65937-39-5
IUPAC Name	2-[(2-chlorophenyl)amino]-2-methylpropanoic acid
Common Synonyms	N-(2-chlorophenyl)- -methylalanine; N-(2-chlorophenyl)-Aib; 2-(2-chloroanilino)isobutyric acid
Molecular Formula	C H ClNO
Molecular Weight	213.66 g/mol
SMILES	<chem>CC(C)(C(=O)O)Nc1ccccc1Cl</chem>
InChI Key	Derived from structure (e.g., INDOZ... variant)

Physicochemical Profile^{[1][2][3][5][6][8][9][10]}

- Appearance: White to off-white crystalline solid.
- Solubility: Soluble in organic solvents (DMSO, Methanol, Ethyl Acetate); sparingly soluble in water due to the lipophilic -aryl group.
- Acidity (pKa): The carboxylic acid typically has a pKa 3.8–4.2. The aniline nitrogen is significantly less basic than aliphatic amines due to the electron-withdrawing chlorophenyl ring and steric hindrance.

Synthetic Methodology

The synthesis of N-aryl-

-amino acids, particularly those with the sterically bulky gem-dimethyl group (Aib derivatives), requires specialized protocols to overcome the low nucleophilicity of 2-chloroaniline and the steric hindrance at the electrophilic site.

Protocol: The Modified Bargellini/Link Reaction

The most robust synthetic route involves the condensation of 2-chloroaniline with acetone and chloroform in the presence of a strong base (KOH). This method generates the reactive 1,1,1-trichloro-2-methyl-2-propanol intermediate in situ or uses it directly.

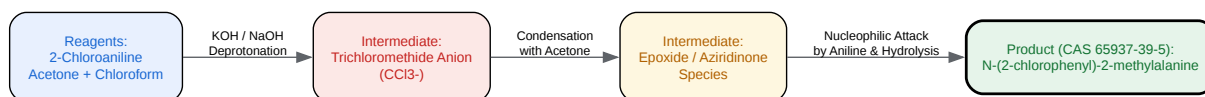
Step-by-Step Workflow

- Reagents: 2-Chloroaniline (1.0 eq), Acetone (excess, solvent/reactant), Chloroform (1.5 eq), Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (4.0 eq).
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and vigorous stirring, dissolve 2-chloroaniline in acetone.
- Addition: Add pulverized NaOH/KOH to the mixture. Cool to 0°C.
- Initiation: Add chloroform dropwise over 60 minutes. The reaction is highly exothermic; maintain temperature below 10°C to prevent polymerization.
- Reflux: Once addition is complete, allow the mixture to warm to room temperature, then reflux for 4–6 hours to drive the hydrolysis of the trichloromethyl intermediate.
- Work-up:
 - Evaporate excess acetone.
 - Dissolve the residue in water. Filter off unreacted aniline.
 - Acidify the aqueous filtrate with HCl to pH 2.0.
 - The product, **N-(2-chlorophenyl)-2-methylalanine**, precipitates as a solid.

- Purification: Recrystallize from Ethanol/Water (1:1) to yield high-purity crystals.

Reaction Mechanism Visualization

The following diagram illustrates the mechanistic pathway from the reagents to the final amino acid derivative.



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Caption: Mechanistic pathway for the synthesis of **N-(2-chlorophenyl)-2-methylalanine** via the chloroform-acetone condensation route.

Applications in Drug Development[3] Peptidomimetic Scaffolds

Incorporating **N-(2-chlorophenyl)-2-methylalanine** into peptide chains induces strong conformational constraints. The gem-dimethyl effect (Thorpe-Ingold effect) restricts the

and

torsion angles, favoring helical conformations (

-helix or

-helix). The 2-chlorophenyl group adds hydrophobic bulk, potentially improving receptor binding affinity in hydrophobic pockets.

Metabolic Stability

The replacement of the

-hydrogen with a methyl group renders the amino acid resistant to metabolic degradation by aminotransferases and proteases. This modification is a standard strategy to extend the half-life of peptide therapeutics.

Analytical Standards

This compound serves as a reference standard for monitoring impurities in the synthesis of fibrate drugs or specific herbicides where 2-chloroaniline and acetone are used in manufacturing processes.

Safety & Handling (SDS Summary)

- Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.
- Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
- Disposal: Incinerate as hazardous organic waste containing chlorine.

References

- Bargellini, G. (1906). Action of chloroform and acetone on phenols and amines. *Gazzetta Chimica Italiana*, 36, 329. (Foundational chemistry for the synthesis method).
- Toniolo, C., et al. (1993). Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid residue alpha-aminoisobutyric acid (Aib). *Biopolymers*, 33(7), 1061-1072. (Context for Aib applications in drug design).

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Sources

- 1. [65937-39-5 CAS Manufactory \[m.chemicalbook.com\]](#)
- 2. [Alanine, N-\(2-chlorophenyl\)-2-Methyl- CAS#: 65937-39-5 \[m.chemicalbook.com\]](#)

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